molecular formula C10H12ClN5O3 B058642 2-Chloro-3'-deoxyadenosine CAS No. 115044-75-2

2-Chloro-3'-deoxyadenosine

Cat. No.: B058642
CAS No.: 115044-75-2
M. Wt: 285.69 g/mol
InChI Key: HNSLUZJFGNTTEV-OBXARNEKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-deoxyadenosine typically involves the glycosylation of a purine base with a carbohydrate precursor. One common method is the stereoselective anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures . Another approach involves the treatment of a 2,6-dichloropurine precursor with diethylaminosulfur trifluoride (DAST) to produce diprotected 2-chloro-6-fluoropurine 2’-deoxy-β-D-riboside .

Industrial Production Methods: Industrial production of 2-Chloro-3’-deoxyadenosine often employs enzymatic transglycosylation or glycosylation reactions. These methods utilize nucleoside phosphorylases cloned into recombinant Escherichia coli strains, which coexpress multiple enzymes to produce the desired nucleoside .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted purine nucleosides.

    Oxidation Products: Oxidized derivatives of the nucleoside.

    Reduction Products: Reduced forms of the nucleoside.

Scientific Research Applications

2-Chloro-3’-deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

2-Chloro-3’-deoxyadenosine exerts its effects by being phosphorylated to its active triphosphate form within cells. This active form is cytotoxic and resistant to breakdown by adenosine deaminase. It disrupts DNA synthesis and repair, leading to apoptosis. The compound preferentially targets lymphocytes, particularly B cells, due to the high kinase:phosphatase ratio in these cells .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3’-deoxyadenosine is unique due to its chlorine substitution at the 2-position, which enhances its stability and resistance to enzymatic degradation. This modification also contributes to its potent cytotoxic effects and its ability to induce apoptosis in targeted cells .

Properties

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLUZJFGNTTEV-OBXARNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150942
Record name 2-Chloro-3'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115044-75-2
Record name 2-Chloro-3'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW18Y92UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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